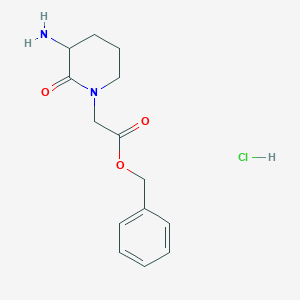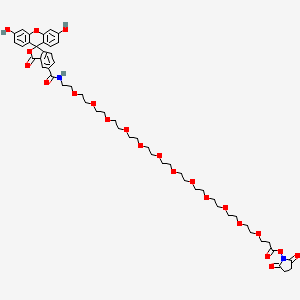
(R)-Benzyl 2-(3-amino-2-oxopiperidin-1-yl)acetate hydrochloride
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
®-Benzyl 2-(3-amino-2-oxopiperidin-1-yl)acetate hydrochloride is a chemical compound with a molecular weight of 208.64 g/mol. It is known for its applications in various fields of scientific research, including chemistry, biology, and medicine. The compound is characterized by its unique structure, which includes a piperidinyl ring and an amino group, making it a valuable intermediate in organic synthesis.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of ®-Benzyl 2-(3-amino-2-oxopiperidin-1-yl)acetate hydrochloride typically involves the reaction of benzyl 2-(3-amino-2-oxopiperidin-1-yl)acetate with hydrochloric acid. The reaction is carried out under controlled conditions to ensure the purity and yield of the final product. The process may involve several steps, including the protection and deprotection of functional groups, as well as purification techniques such as recrystallization and chromatography.
Industrial Production Methods
In an industrial setting, the production of ®-Benzyl 2-(3-amino-2-oxopiperidin-1-yl)acetate hydrochloride is scaled up using optimized reaction conditions to maximize yield and minimize costs. This may involve the use of continuous flow reactors, automated synthesis equipment, and advanced purification methods to ensure the consistency and quality of the product.
Chemical Reactions Analysis
Types of Reactions
®-Benzyl 2-(3-amino-2-oxopiperidin-1-yl)acetate hydrochloride undergoes various types of chemical reactions, including:
Oxidation: The compound can be oxidized to form corresponding oxo derivatives.
Reduction: Reduction reactions can convert the compound into its reduced forms, such as amines or alcohols.
Substitution: The amino group in the compound can participate in nucleophilic substitution reactions, leading to the formation of various derivatives.
Common Reagents and Conditions
Common reagents used in the reactions of ®-Benzyl 2-(3-amino-2-oxopiperidin-1-yl)acetate hydrochloride include oxidizing agents like potassium permanganate, reducing agents like sodium borohydride, and nucleophiles like amines and alcohols. The reactions are typically carried out under mild to moderate conditions, with careful control of temperature, pH, and reaction time to achieve the desired products.
Major Products Formed
The major products formed from the reactions of ®-Benzyl 2-(3-amino-2-oxopiperidin-1-yl)acetate hydrochloride include various substituted piperidines, oxo derivatives, and reduced amines. These products are valuable intermediates in the synthesis of pharmaceuticals, agrochemicals, and other fine chemicals.
Scientific Research Applications
®-Benzyl 2-(3-amino-2-oxopiperidin-1-yl)acetate hydrochloride has a wide range of applications in scientific research:
Chemistry: It is used as a building block in the synthesis of complex organic molecules, including pharmaceuticals and agrochemicals.
Biology: The compound is used in the study of enzyme mechanisms and protein-ligand interactions.
Medicine: It serves as an intermediate in the synthesis of drugs and therapeutic agents.
Industry: The compound is used in the production of fine chemicals and specialty materials.
Mechanism of Action
The mechanism of action of ®-Benzyl 2-(3-amino-2-oxopiperidin-1-yl)acetate hydrochloride involves its interaction with specific molecular targets, such as enzymes and receptors. The compound can act as an inhibitor or activator of enzymatic reactions, depending on its structure and the nature of the target. The pathways involved in its mechanism of action include binding to active sites, altering enzyme conformation, and modulating signal transduction pathways.
Comparison with Similar Compounds
Similar Compounds
- (S)-Ethyl 2-(3-amino-2-oxopiperidin-1-yl)acetate hydrochloride
- 2-(3-amino-2-oxopiperidin-1-yl)acetic acid hydrochloride
Uniqueness
®-Benzyl 2-(3-amino-2-oxopiperidin-1-yl)acetate hydrochloride is unique due to its specific stereochemistry and functional groups, which confer distinct reactivity and biological activity. Compared to similar compounds, it offers advantages in terms of selectivity and potency in various applications, making it a valuable tool in scientific research and industrial processes.
Properties
Molecular Formula |
C14H19ClN2O3 |
|---|---|
Molecular Weight |
298.76 g/mol |
IUPAC Name |
benzyl 2-(3-amino-2-oxopiperidin-1-yl)acetate;hydrochloride |
InChI |
InChI=1S/C14H18N2O3.ClH/c15-12-7-4-8-16(14(12)18)9-13(17)19-10-11-5-2-1-3-6-11;/h1-3,5-6,12H,4,7-10,15H2;1H |
InChI Key |
CCYRPQFFIQSESZ-UHFFFAOYSA-N |
Canonical SMILES |
C1CC(C(=O)N(C1)CC(=O)OCC2=CC=CC=C2)N.Cl |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.


![8-[(S)-Hydroxy[4-(phenylmethoxy)phenyl]methyl]-1,4-dioxaspiro[4.5]decane-8-carboxylic Acid Ethyl Ester](/img/structure/B12292818.png)







![Tert-butyl 2-[(3-amino-3-oxopropyl)amino]-3-methylbutanoate](/img/structure/B12292873.png)


![[(1s,5s)-6,6-Dimethylbicyclo[3.1.1]heptan-2-yl]methanamine](/img/structure/B12292892.png)
![N-(5-fluoro-1-hydroxypyridin-2-ylidene)-1-[2-[[formyl(hydroxy)amino]methyl]hexanoyl]pyrrolidine-2-carboxamide](/img/structure/B12292900.png)

